molecular formula C22H30O4 B12409698 Mao-B-IN-12

Mao-B-IN-12

Cat. No.: B12409698
M. Wt: 358.5 g/mol
InChI Key: LDICHMLJMDMIKD-NCZFFCEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mao-B-IN-12 is a compound that functions as an inhibitor of monoamine oxidase type B (MAO-B). Monoamine oxidase type B is an enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters, including dopamine. Inhibition of monoamine oxidase type B is a therapeutic strategy for treating neurodegenerative diseases such as Parkinson’s disease, where dopamine levels are significantly reduced .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mao-B-IN-12 typically involves multi-step organic synthesisSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Mao-B-IN-12 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against monoamine oxidase type B .

Comparison with Similar Compounds

Uniqueness of Mao-B-IN-12: this compound is unique in its structure and binding affinity for monoamine oxidase type B. It has been designed to have high selectivity and potency, with minimal side effects compared to other inhibitors. Its unique scaffold and functional groups contribute to its effectiveness as a monoamine oxidase type B inhibitor .

Properties

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

2,3-dihydroxy-5-methyl-6-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C22H30O4/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-18-17(5)19(23)21(25)22(26)20(18)24/h8,10,12,25-26H,6-7,9,11,13H2,1-5H3/b15-10+,16-12+

InChI Key

LDICHMLJMDMIKD-NCZFFCEISA-N

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)O)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)O)O)CC=C(C)CCC=C(C)CCC=C(C)C

Origin of Product

United States

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